molecular formula C24H26BrN3O3 B1678741 Nicergoline CAS No. 27848-84-6

Nicergoline

Cat. No.: B1678741
CAS No.: 27848-84-6
M. Wt: 484.4 g/mol
InChI Key: YSEXMKHXIOCEJA-UHFFFAOYSA-N
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Description

Nicergoline is a semisynthetic ergot alkaloid derivative used primarily for its vasodilatory properties. It is commonly employed in the treatment of senile dementia and other cerebrovascular disorders. This compound enhances cerebral blood flow, improves oxygen and glucose utilization by brain cells, and has been used for over three decades in more than fifty countries .

Mechanism of Action

Target of Action

Nicergoline, an ergot derivative, primarily targets the postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . These receptors play a crucial role in regulating vascular tone and blood flow.

Mode of Action

This compound acts by inhibiting the postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . This inhibition curbs the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), leading to peripheral vasodilation .

Biochemical Pathways

This compound’s action affects several biochemical pathways. It enhances cholinergic and catecholaminergic neurotransmitter function . It also inhibits platelet aggregation . Furthermore, it promotes metabolic activity, leading to increased utilization of oxygen and glucose .

Pharmacokinetics

This compound exhibits linear pharmacokinetics following oral administration. After oral administration of a 30 mg dose, the maximum plasma concentration is reached after 3 hours, and the elimination half-life is 15 hours . Its bioavailability is less than 5% , indicating extensive first-pass metabolism. It also has a high protein binding capacity of over 90% .

Result of Action

This compound’s action results in several molecular and cellular effects. It is a potent vasodilator that improves brain blood flow . On the cerebral level, it prompts a lowering of vascular resistance, an increase in arterial flow, and stimulates the use of oxygen and glucose . This compound also improves blood circulation in the lungs and limbs . It has been shown to inhibit blood platelet aggregation . Research has shown that this compound exhibits a broad spectrum of actions on distinct cellular and molecular mechanisms at the vascular, platelet, and neuronal level (metabolism, synaptic plasticity, and neuroprotection) .

Biochemical Analysis

Biochemical Properties

Nicergoline acts as a potent and selective α1A-adrenergic receptor antagonist . By inhibiting these receptors, this compound induces vasodilation and increases arterial blood flow. It interacts with various biomolecules, including catecholamines such as epinephrine and norepinephrine, by inhibiting their vasoconstrictor effects . Additionally, this compound enhances cholinergic and catecholaminergic neurotransmitter functions, promoting metabolic activity and increasing the utilization of oxygen and glucose .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It improves blood circulation in the brain, lungs, and limbs, thereby enhancing oxygen and glucose utilization by brain cells . This compound also inhibits blood platelet aggregation, which can prevent blood clots and improve overall vascular health . Furthermore, this compound has been shown to influence cell signaling pathways, including the PI3K/AKT signaling pathway, which plays a role in cognitive function and neuronal survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . This inhibition prevents the vasoconstrictor effects of circulating catecholamines, resulting in peripheral vasodilation . This compound also enhances cholinergic and catecholaminergic neurotransmitter functions, which contribute to its cognitive and vascular benefits . Additionally, this compound has neurotrophic and antioxidant properties, promoting neuronal survival and reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is extensively metabolized, with a half-life of 13-20 hours . Studies have shown that this compound improves cognitive function and behavior in patients with mild to moderate dementia over a period of 2 to 12 months . Long-term treatment with this compound has been associated with stable or improved clinical status in patients with cognitive impairments .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound enhances cognitive function and reduces neuronal loss in mouse models of Alzheimer’s disease . Higher dosages of this compound have been associated with increased cognitive improvement, while excessive dosages may lead to adverse effects such as bradycardia, increased appetite, and agitation . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily through hydrolysis of the ester linkage to produce 1-methyl-10-α-methoxy-9,10-dihydrolysergol (MMDL) . It is also extensively bound to human plasma proteins, with higher affinity for α1-acid glycoprotein than for serum albumin . The metabolism of this compound can be influenced by other compounds, such as phenylbutyric acid, which may decrease its metabolic rate .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is extensively bound to plasma proteins, which facilitates its transport in the bloodstream . This compound’s vasodilatory effects enhance its distribution to various tissues, including the brain, lungs, and limbs . The compound’s ability to improve blood circulation and oxygen utilization further supports its distribution within the body .

Subcellular Localization

Its interactions with α1-adrenoceptors and neurotransmitter functions suggest that this compound may localize to specific cellular compartments involved in these processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicergoline involves several key steps:

Industrial Production Methods: Industrial production of this compound typically involves:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although specific conditions and products are less commonly detailed.

    Reduction: Reduction reactions are not typically associated with this compound.

    Substitution: this compound can undergo substitution reactions, particularly involving its bromine and methoxy groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nicergoline has a broad spectrum of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Nicergoline: this compound stands out due to its safety profile, particularly its lack of association with cardiac fibrosis, making it a safer alternative for long-term use in treating cerebrovascular and cognitive disorders .

Properties

IUPAC Name

(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEXMKHXIOCEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860404
Record name (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27848-84-6
Record name nicergoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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